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Compound of Interest

Compound Name: 9H-Carbazol-4-ol

Cat. No.: B019958

For researchers and professionals in drug development and organic synthesis, a thorough
understanding of spectroscopic data is paramount for the accurate identification and
characterization of molecular structures. This guide provides a comparative analysis of the *H
and 13C Nuclear Magnetic Resonance (NMR) spectra of 9H-Carbazol-4-ol, alongside its parent
compound, carbazole, and a substituted derivative, 9-methylcarbazole. Due to the limited
availability of direct experimental spectra for 9H-Carbazol-4-ol in publicly accessible
databases, this guide presents a predicted spectrum based on established substituent effects

on the carbazole nucleus.

Predicted and Comparative NMR Data

The following tables summarize the experimental NMR data for carbazole and 9-
methylcarbazole, and the predicted data for 9H-Carbazol-4-ol. These predictions are derived
from the known chemical shifts of carbazole and the expected influence of a hydroxyl group on

the aromatic ring.

Table 1: *H NMR Spectral Data Comparison (in CDCIs)
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. . Coupling
Chemical Shift o
Compound Proton Multiplicity Constant (J,
(3, ppm)
Hz)
Carbazole H-1, H-8 7.3 d 8.1
H-2, H-7 7.4 t 7.6
H-3, H-6 7.1 t 7.4
H-4, H-5 8.0 d 7.8
N-H ~8.0 brs -
O-
H-1, H-8 8.07 d 7.8
Methylcarbazole
H-2, H-7 7.21 t 7.5
H-3, H-6 7.44 t 7.8
H-4, H-5 7.33 d 8.1
N-CHs 3.74 S -
9H-Carbazol-4-ol
_ H-1 ~7.2 d ~8.0
(Predicted)
H-2 ~7.3 t ~7.5
H-3 ~6.9 d ~7.5
H-5 ~7.8 d ~8.0
H-6 ~7.1 t ~7.5
H-7 ~7.4 t ~7.5
H-8 ~7.9 d ~8.0
N-H ~8.0 brs -
O-H variable brs -

Table 2: 13C NMR Spectral Data Comparison (in CDCIs)
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Compound Carbon Chemical Shift (8, ppm)
Carbazole[1] C-1,C-8 110.0
C-2,C-7 120.0

C-3,C-6 125.0

C-4,C-5 123.0

C-4a, C-4b 121.0

C-8a, C-9a 139.0

9-Methylcarbazole C-1,C-8 108.7
C-2,C-7 125.7

C-3,C-6 118.9

C-4,C-5 120.3

C-4a, C-4b 121.6

C-8a, C-9a 140.9

N-CHs 29.1

9H-Carbazol-4-ol (Predicted) C-1 ~112
C-2 ~121

C-3 ~115

C-4 ~150

C-4a ~122

C-4b ~120

C-5 ~124

C-6 ~126

C-7 ~120

C-8 ~111
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C-8a ~140

C-9a ~138

Experimental Protocols

A general procedure for acquiring *H and 3C NMR spectra of carbazole derivatives is as
follows:

Sample Preparation:
e Weigh 5-10 mg of the carbazole compound for tH NMR (20-50 mg for 13C NMR).

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
Instrumentation and Data Acquisition:

e Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a
field strength of 300 MHz or higher.

e 'H NMR:
o Acquire the spectrum at room temperature.
o Use a standard single-pulse experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o The number of scans can range from 8 to 32, depending on the sample concentration.

o Process the data with a Fourier transform, phase correction, and baseline correction.
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.qg.,
TMS at 0 ppm).
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e 13C NMR:
o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Set the spectral width to encompass the full range of carbon chemical shifts (typically O-
160 ppm for carbazoles).

o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of the 3C isotope.

o Process the data similarly to the *H NMR spectrum.

Visualization of Structure and Workflow

To aid in the interpretation of the NMR data, the chemical structure of 9H-Carbazol-4-ol with
numbered atoms is provided below. Additionally, a generalized workflow for NMR spectral
analysis is illustrated.

Caption: Numbered structure of 9H-Carbazol-4-ol.
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General NMR Spectral Interpretation Workflow
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Caption: A simplified workflow for NMR spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Interpreting the NMR Spectra of 9H-Carbazol-4-ol: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019958#interpreting-the-1h-nmr-and-13c-nmr-
spectra-of-9h-carbazol-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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